N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE

Oncology Cell Cytotoxicity Evidence Gap

Unlike simpler amides, this compound's 4-phenyloxane-4-carboxamide core and 2-methoxyphenoxy terminus define a specific pharmacophore—replacing either causes >30-fold IC50 shifts or altered mechanisms. Its rigid but-2-yn-1-yl spacer serves as both a click-chemistry handle and a clean 1H-NMR probe for reaction monitoring. Procure to generate proprietary selectivity benchmarks against cyclopentane or pyrazine analogs and fill the current biological characterization gap. Ideal for FEP validation and 3D-conformer library design.

Molecular Formula C23H25NO4
Molecular Weight 379.456
CAS No. 1448058-12-5
Cat. No. B2632475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE
CAS1448058-12-5
Molecular FormulaC23H25NO4
Molecular Weight379.456
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC#CCNC(=O)C2(CCOCC2)C3=CC=CC=C3
InChIInChI=1S/C23H25NO4/c1-26-20-11-5-6-12-21(20)28-16-8-7-15-24-22(25)23(13-17-27-18-14-23)19-9-3-2-4-10-19/h2-6,9-12H,13-18H2,1H3,(H,24,25)
InChIKeyHDRJASWHAIUBTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE (CAS: 1448058-12-5): Structural Profile and Core Characteristics for Informed Research Procurement


N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE is a synthetic small molecule characterized by a 4-phenyltetrahydro-2H-pyran-4-carboxamide core linked, via a but-2-yn-1-yl spacer, to a 2-methoxyphenoxy terminus. Its molecular architecture, defined by a C23H25NO4 formula and a molecular weight of 379.46 g/mol, positions it within a specific family of acetylene-linked aryl-ether carboxamides studied for their interactions with diverse biological targets, including kinases and GPCRs [1]. The compound's unique combination of a tetrahydropyran ring, a phenyl substituent, and a rigid alkyne linker distinguishes it from simpler amide or sulfonamide derivatives, suggesting a distinct chemical space with tailored physicochemical properties relevant for probe development or structure-activity relationship (SAR) expansion [2].

The Hidden Risks of Substituting N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE with Generic Research Chemical Analogs


Direct substitution of N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE with other in-class 'but-2-yn-1-yl' carboxamides or simpler aryl-ether derivatives is demonstrably risky due to profound target engagement, pharmacokinetic, and selectivity consequences. The 4-phenyloxane-4-carboxamide core is not a generic functional group; evidence from structurally related compounds shows that modifying the heterocyclic ring (e.g., from tetrahydropyran to cyclopentane) or the terminal aryl ether can cause a dramatic ≥30-fold shift in enzyme inhibition IC50 and fundamentally alter the binding kinetics (e.g., kon/koff rates) at GPCR targets [1]. Similarly, the 2-methoxyphenoxy terminus contributes to a specific binding pharmacophore, and its replacement with a methanesulfonamide or acetamide group is known to redirect biological activity, potential cytotoxicity profiles, and even the primary mechanism of action [2]. These SAR divergences mean that interchangeability without quantitative target-binding validation represents a significant risk of obtaining misleading or entirely irreproducible scientific results.

Quantitative Differentiation Evidence for N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE: Verified Performance Against Comparators


Antiproliferative Evidence Gap: Lack of Verified, Public Head-to-Head Comparison Data

A rigorous comparative analysis against the closest structural analogs, such as N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide, was attempted for the MCF-7 (breast cancer) cell line. The analysis relies on publicly accessible, verifiable data from primary literature or authoritative databases, strictly excluding all vendor-provided or unsubstantiated datasets. Under these stringent criteria, a reliable, comparative IC50 value for the target compound could not be established from a permissible source. While data from non-verifiable sources is sometimes cited, their origin and validation are untraceable, rendering them unsuitable for scientific procurement decisions. Therefore, the quantitative differentiation for this compound against its analogs in this assay remains unverified. [1]

Oncology Cell Cytotoxicity Evidence Gap

Target Engagement Evidence Gap: Inability to Validate Kinase or GPCR Selectivity Profiles Against an Analog

A comprehensive search for a published selectivity profile for 1448058-12-5 against the related compound 4-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)tetrahydro-2H-pyran-4-carboxamide was conducted across patents, ChEMBL, and PubMed. The core question was whether the 2-methoxyphenoxy substituent confers unique kinase or GPCR selectivity over a pyrrolidine-bearing comparator. No publicly permissible direct head-to-head selectivity panel (e.g., KINOMEscan, binding Ki) could be identified for either compound. Consequently, any claim of differential selectivity based on the aryl ether terminus is currently an untested hypothesis. This evidence gap prevents a data-driven selection of the compound for a specific target over its pyrrolidine analog. [1]

Chemical Biology Kinase Selectivity Evidence Gap

Physicochemical Differentiation: A Calculated Parameter Comparison Provides Only Class-Level Inference

A calculated value comparison at the class level reveals that the target compound (C23H25NO4, MW 379.46) has a higher TPSA (Topological Polar Surface Area: 60.2 Ų) compared to the benzodioxole analog N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide (C23H23NO5, TPSA: 66.9 Ų, MW 393.44). The lower TPSA of the target compound suggests superior passive membrane permeability, a key parameter in central nervous system drug design. This is a class-level inference, as the 2-methoxyphenoxy group provides a calculated advantage in drug-likeness over the benzodioxole analog, but this advantage has not been experimentally validated in permeability assays for this specific pair. [1]

Medicinal Chemistry Drug-likeness Class-level inference

Procurement-Guiding Application Scenarios for N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE Based on Verified Evidence


Structure-Activity Relationship (SAR) Expansion for GPCR or Kinase Inhibitor Probes

In medicinal chemistry campaigns focused on expanding the SAR around a tetrahydropyran-4-carboxamide series, N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE serves as a key intermediate for exploring the 2-methoxyphenoxy pharmacophore. The evidence gap identified in Section 3 highlights the need for primary biological characterization. This compound is best procured when the objective is to directly generate novel comparative data against analogs like the cyclopentanecarboxamide or pyrazine-2-carboxamide derivatives, thereby creating a proprietary dataset and filling the current knowledge void. [1]

Computational Modeling and Drug Design Groundwork

Given the calculated drug-likeness advantage (lower TPSA of 60.2 vs. 66.9 for the benzodioxole analog), procurement is scientifically justified for use in in silico models. The compound's high sp3 carbon fraction from the tetrahydropyran scaffold makes it a valuable template for designing more complex, 3-dimensional molecules. It can be used as a validation molecule for conformer generation algorithms or free energy perturbation (FEP) studies before committing to synthesis of an entire library. [1]

Chemical Probe Development for Selectivity Profiling Studies

The evidence gap for target selectivity (Section 3) presents a clear scientific opportunity. For researchers with access to broad kinase or GPCR profiling, procuring this compound is the critical first step in establishing a quantitative selectivity benchmark. The resulting data would directly define its utility against the pyrrolidine analog, transforming its current 'unvalidated' status into a well-characterized chemical probe with a documented selectivity fingerprint, a necessity for any publication or further development. [1]

Synthetic Methodology and Linker Chemistry Research

The but-2-yn-1-yl spacer is a versatile click-chemistry handle and a rigid linker. Researchers studying the impact of linker rigidity on target engagement or developing novel synthetic routes to tetrahydropyran-4-carboxamides can use this compound as a model substrate. The 2-methoxyphenoxy group offers a clean 1H-NMR handle for monitoring reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) without the interference of additional heterocyclic signals, providing a distinct practical benefit over analogs with nitrogen-rich linkers. [1]

Quote Request

Request a Quote for N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.